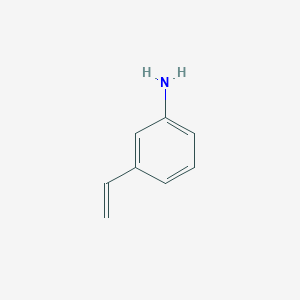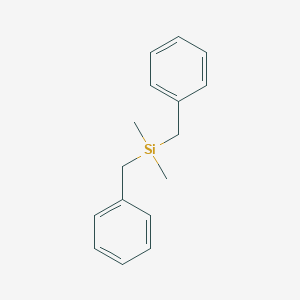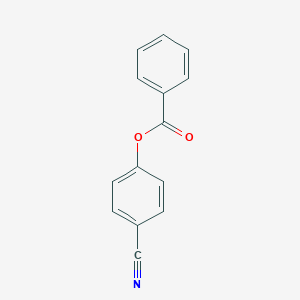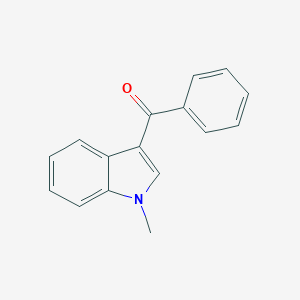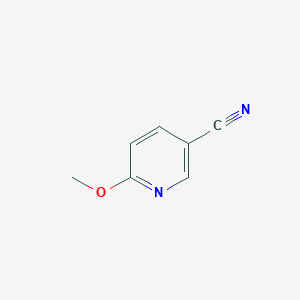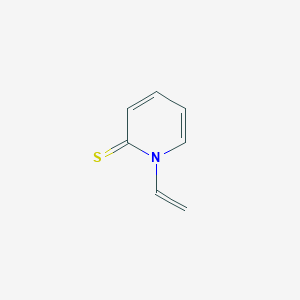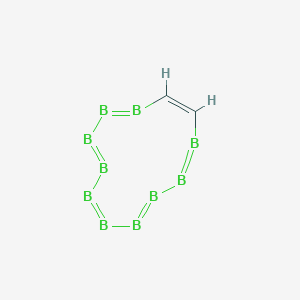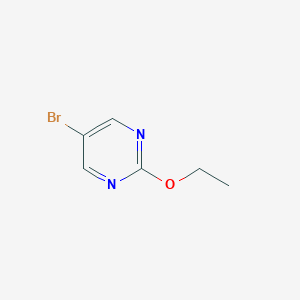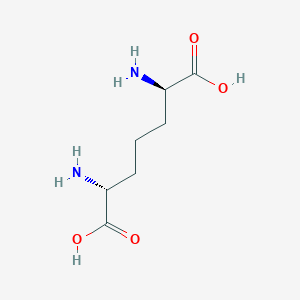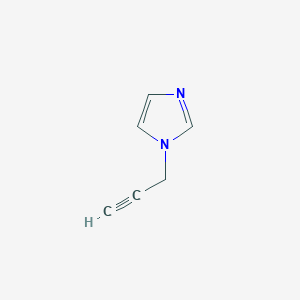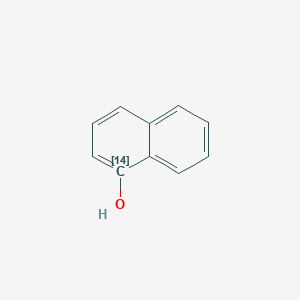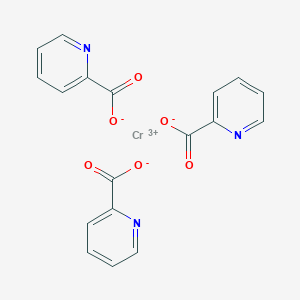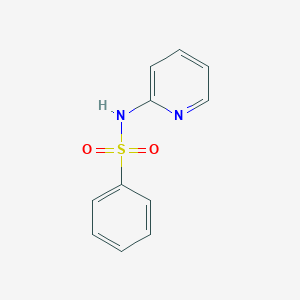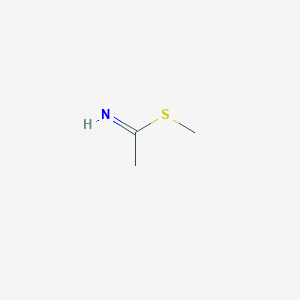![molecular formula C10H16 B102357 1-Methylenespiro[4.4]nonane CAS No. 19144-06-0](/img/structure/B102357.png)
1-Methylenespiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylenespiro[4.4]nonane is a bicyclic compound that is widely used in scientific research due to its unique chemical properties. This compound is commonly referred to as MSN and is known for its ability to act as a versatile synthetic intermediate. MSN is a colorless liquid that is soluble in most organic solvents and has a boiling point of 188-190°C.
Mecanismo De Acción
The mechanism of action of MSN is not fully understood. However, it is believed that MSN acts as a nucleophile in various reactions. MSN can also act as a Lewis acid in certain reactions. The unique spirocyclic structure of MSN makes it a versatile synthetic intermediate.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of MSN. However, studies have shown that MSN can inhibit the growth of cancer cells in vitro. MSN has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MSN in lab experiments is its versatility as a synthetic intermediate. MSN can be used in the synthesis of various compounds and can also be used as a chiral auxiliary in asymmetric synthesis. However, MSN is highly reactive and can be difficult to handle. It is also a toxic compound and should be handled with care.
Direcciones Futuras
There are several future directions for the use of MSN in scientific research. One direction is the use of MSN as a ligand in the synthesis of metal complexes. Another direction is the use of MSN in the synthesis of natural products. MSN can also be used in the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of MSN.
Métodos De Síntesis
The synthesis of MSN involves the reaction of cyclohexanone with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of MSN as a major product. The yield of MSN can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used. MSN can also be synthesized by other methods such as the reaction of cyclohexanone with formaldehyde in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
MSN has been widely used in scientific research due to its unique chemical properties. It is commonly used as a synthetic intermediate in the synthesis of various compounds such as spirolactones, spiroketals, and spiroepoxides. MSN is also used as a building block in the synthesis of natural products such as (+)-discodermolide and (+)-ambiguine. MSN has also been used as a ligand in the synthesis of metal complexes and as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
19144-06-0 |
|---|---|
Nombre del producto |
1-Methylenespiro[4.4]nonane |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
4-methylidenespiro[4.4]nonane |
InChI |
InChI=1S/C10H16/c1-9-5-4-8-10(9)6-2-3-7-10/h1-8H2 |
Clave InChI |
RXAJSOPMIMROMM-UHFFFAOYSA-N |
SMILES |
C=C1CCCC12CCCC2 |
SMILES canónico |
C=C1CCCC12CCCC2 |
Sinónimos |
1-Methylenespiro[4.4]nonane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



